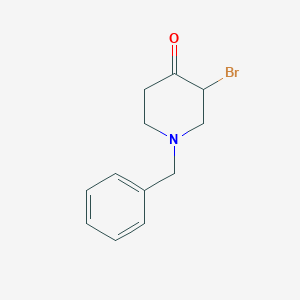

1-Benzyl-3-bromopiperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-bromopiperidin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C12H14BrNO and its molecular weight is 268.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-Benzyl-3-bromopiperidin-4-one has shown promise as a pharmacological agent, particularly in the context of developing new therapeutic compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug design.

1.1. Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives based on the piperidine scaffold, including this compound. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study reported that modifications to the benzyl group can lead to improved activity against breast and lung cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | A-549 | 2.93 ± 0.47 |

1.2. Inhibition of Enzymatic Activity

Another notable application is in the inhibition of monoacylglycerol lipase (MAGL), an enzyme implicated in various neurological disorders. Compounds derived from this compound have been evaluated for their inhibitory effects on MAGL, with some derivatives exhibiting potent activity, which may contribute to their therapeutic potential in treating conditions like neuropathic pain .

Synthetic Organic Chemistry

The compound serves as an important intermediate in synthetic organic chemistry due to its reactivity and ability to undergo various transformations.

2.1. Synthesis of Complex Molecules

This compound is utilized as a building block for synthesizing more complex structures through reactions such as:

- Wittig Reaction : This method allows for the introduction of double bonds into the molecule.

- Darzens Condensation : Used to create α-halo esters that can be further transformed into other functional groups.

These synthetic routes enable chemists to create libraries of compounds that can be screened for biological activity.

3.1. Case Study: Development of MAGL Inhibitors

A specific case study published in the European Journal of Medicinal Chemistry explored the synthesis of new derivatives based on the piperidine structure, including those derived from this compound. The study focused on their inhibitory effects on MAGL and assessed their potential for treating central neuropathic pain conditions such as multiple sclerosis .

3.2. Case Study: Anticancer Screening

In another research effort, derivatives of this compound were screened against various cancer cell lines, revealing promising results in terms of both anticancer activity and selectivity towards cancerous cells over normal cells . The study emphasized structure-activity relationships (SAR) that inform future drug design efforts.

Propriétés

IUPAC Name |

1-benzyl-3-bromopiperidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c13-11-9-14(7-6-12(11)15)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAPDFWEFUDKDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)Br)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10546489 |

Source

|

| Record name | 1-Benzyl-3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104860-16-4 |

Source

|

| Record name | 1-Benzyl-3-bromopiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10546489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.